N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxol group at position 5, connected via a methylthio linker to a phenyl ring. The propanamide side chain includes a 3-phenylpropane moiety, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
CAS No. |
1251600-86-8 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
ZQCGRZRUQGNYAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Amide coupling: Finally, the thioether is coupled with a phenylpropanamide derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise as an inhibitor of specific protein kinases involved in cancer progression. For instance, similar compounds within the benzodioxole family have been reported to inhibit Src family kinases (SFKs), which are critical in tumor growth and metastasis. Studies indicate that such inhibitors can effectively reduce tumor cell motility and invasiveness, making them valuable in cancer treatment strategies .
Mechanism of Action
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide likely functions by blocking the signaling pathways that promote cancer cell survival and proliferation. This is particularly relevant for solid tumors where SFK activity correlates with poor prognosis .
Pharmacological Applications
Selectivity and Efficacy
Research has indicated that compounds with similar structures exhibit high selectivity for their targets, minimizing off-target effects. For example, a related compound AZD0530 was noted for its low nanomolar concentrations required to inhibit c-Src and Abl enzymes while demonstrating excellent pharmacokinetic properties in vivo . This suggests that this compound could have similar advantages.
Material Sciences
Potential in Drug Formulation
The unique chemical structure of this compound may allow it to be used as a scaffold for developing new drug formulations. Its ability to engage in various chemical reactions opens avenues for synthesizing derivatives with enhanced biological activities or improved solubility profiles.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study involving xenograft models of pancreatic cancer, compounds structurally related to this compound demonstrated significant reductions in tumor size when administered orally once daily. The results indicated a correlation between dosage and tumor regression rates .
Case Study 2: Pharmacokinetic Profile
A comparative analysis of pharmacokinetic parameters revealed that related compounds exhibited favorable half-lives and bioavailability profiles. These characteristics suggest that this compound could be optimized for therapeutic use with appropriate modifications to enhance its efficacy and safety profile.
Mechanism of Action
The mechanism of action of N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(a) N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl]-3-phenylpropanamide (C₁₉H₁₉N₃O₂S)
- Key Differences : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole and substitutes the benzodioxol group with a 4-methoxybenzyl moiety.
(b) 3-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(1,3-Thiazol-2-yl)propanamide
- Key Differences: Incorporates a thiazolidinone scaffold with a 4-chlorobenzylidene substituent and a thiazole-linked propanamide.
- Pharmacological Relevance: Thiazolidinones are associated with antimicrobial and anticancer activities. The chloro substituent may enhance cytotoxicity via hydrophobic interactions, as seen in compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL against HepG-2) .
Biological Activity
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and research findings regarding its pharmacological properties.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The IUPAC name is this compound. The molecular formula is , with a molecular weight of approximately 422.45 g/mol. Its structure includes:
- A benzodioxole ring , known for its potential antioxidant properties.
- An oxadiazole moiety , which is often associated with antimicrobial and anticancer activities.
- A thioether linkage , which may enhance the compound's reactivity and interaction with biological targets.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Oxadiazole : This involves the reaction of hydrazides with carboxylic acids or acid chlorides.
- Coupling Reactions : The final step often includes coupling the thioether and amide functionalities under controlled conditions to yield the desired product.
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, it has been suggested that compounds with similar structures can inhibit Src family kinases (SFKs), which are critical in cancer progression .
- Antimicrobial Properties : The presence of the oxadiazole ring may contribute to antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : Some studies have indicated that benzodioxole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These results highlight the compound's potential as an anticancer agent.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in xenograft models. For instance:
- In a study involving mice with implanted tumors, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
